2,5-dimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide is a complex organic compound that features a furan ring substituted with dimethyl groups and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of dimethyl groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the carboxamide group: This step involves the reaction of the furan derivative with an appropriate amine or amide under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Formation of the pyrimidinyl-imidazolyl-ethyl substituent: This complex moiety can be synthesized through a series of reactions involving the formation of the imidazole ring, followed by the attachment of the pyrimidine ring and subsequent alkylation to introduce the ethyl linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to an amine or other reduced forms.
Substitution: The dimethyl groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Various halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Furanones, hydroxylated derivatives.
Reduction: Amines, reduced carboxamides.
Substitution: Halogenated derivatives, alkylated or arylated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, studying its reactivity and properties.
Biology: Investigating its interactions with biological macromolecules, potential as a biochemical probe.
Medicine: Exploring its potential as a drug candidate, particularly for its interactions with specific molecular targets.
Industry: Potential use in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pyrimidinyl-imidazolyl-ethyl moiety could play a crucial role in these interactions, potentially targeting specific pathways or molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2,5-dimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The unique combination of the furan ring, dimethyl groups, carboxamide group, and pyrimidinyl-imidazolyl-ethyl substituent gives 2,5-dimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide distinct chemical properties and potential applications that may not be shared by its analogs. This uniqueness can be leveraged in various research and industrial applications to achieve specific outcomes.
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-11-10-13(12(2)23-11)16(22)20-7-9-21-8-6-19-15(21)14-17-4-3-5-18-14/h3-6,8,10H,7,9H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOYXLYKZHGJLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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